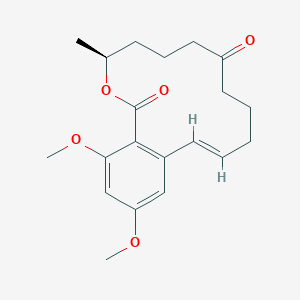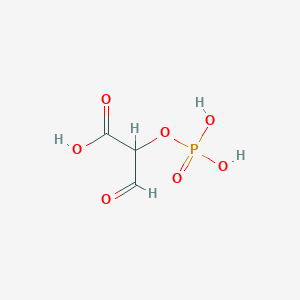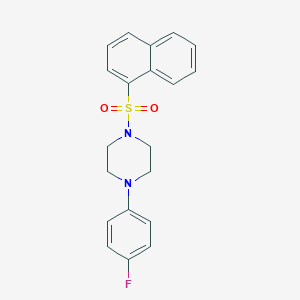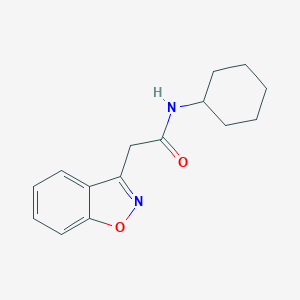
3-bromo-N-(5-chloropyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(5-chloropyridin-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of benzamides and has a molecular formula of C12H8BrClN2O.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(5-chloropyridin-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(5-chloropyridin-2-yl)benzamide have been studied in various in vitro and in vivo models. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer effects. In addition, it has been shown to reduce inflammation in animal models of inflammatory bowel disease. Furthermore, it has been reported to have low toxicity in normal cells, which is an advantage for its potential use in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-bromo-N-(5-chloropyridin-2-yl)benzamide is its potential as a lead compound for drug development. Its anticancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further studies. However, one limitation is the lack of information on its pharmacokinetic and pharmacodynamic properties. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(5-chloropyridin-2-yl)benzamide. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its pharmacokinetic and pharmacodynamic properties in animal models. Furthermore, it may be useful to investigate its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Overall, 3-bromo-N-(5-chloropyridin-2-yl)benzamide has potential as a lead compound for drug development, and further studies are needed to explore its full therapeutic potential.
Métodos De Síntesis
The synthesis of 3-bromo-N-(5-chloropyridin-2-yl)benzamide involves a multi-step process. The first step involves the reaction of 5-chloropyridine-2-carboxylic acid with thionyl chloride to form 5-chloropyridine-2-carbonyl chloride. In the second step, the 5-chloropyridine-2-carbonyl chloride is reacted with 3-bromoaniline to form 3-bromo-N-(5-chloropyridin-2-yl)benzamide. The synthesis of this compound has been reported in various research articles, and the purity of the final product can be confirmed using spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-bromo-N-(5-chloropyridin-2-yl)benzamide has been studied for its potential applications in drug development. It has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. Several studies have investigated the use of this compound in the treatment of different types of cancer, including breast, lung, and colon cancer. In addition, it has been shown to have potential as an anti-inflammatory agent in the treatment of inflammatory bowel disease. Furthermore, it has been reported to have antimicrobial activity against various bacterial strains.
Propiedades
Nombre del producto |
3-bromo-N-(5-chloropyridin-2-yl)benzamide |
|---|---|
Fórmula molecular |
C12H8BrClN2O |
Peso molecular |
311.56 g/mol |
Nombre IUPAC |
3-bromo-N-(5-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-1-2-8(6-9)12(17)16-11-5-4-10(14)7-15-11/h1-7H,(H,15,16,17) |
Clave InChI |
UZZLSZZSCCZKHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=C(C=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)


![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)



![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)





